molecular formula C16H17FN2O3S B2927991 4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid CAS No. 438574-87-9

4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid

Cat. No.: B2927991
CAS No.: 438574-87-9
M. Wt: 336.38
InChI Key: NDMXOFINGGYFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid” is a complex organic molecule that contains several functional groups, including a quinazolinone ring, a cyclohexane ring, and a carboxylic acid group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis of this compound is not detailed in the sources I found, compounds with similar structures are often synthesized through reactions involving carboxylic acid derivatives and aromatic amines . The synthesis could involve several steps, each requiring specific reagents and conditions.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a large number of atoms. The quinazolinone ring system is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the functional groups present in its structure. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the aromatic ring systems could contribute to its stability and rigidity .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has focused on synthesizing quinazoline derivatives with enhanced chemical properties. For instance, the synthesis of 2-sulfanyl-substituted quinazolines has been achieved by reacting certain precursors with halides, leading to compounds with anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Additionally, novel synthesis approaches have been developed for quinazoline derivatives from cyclohexanone, showcasing the versatility of these compounds in chemical synthesis (Contreras et al., 2001).

Biological and Pharmacological Applications

Quinazoline derivatives exhibit a range of biological activities. Studies have found that certain derivatives show high anti-monoamine oxidase and antitumor activities, indicating their potential in developing treatments for related conditions (Markosyan et al., 2015). Another example includes the development of fluorine-18-labeled compounds for potential agrochemical research, highlighting the adaptability of these molecules in creating ingredients for agricultural use (Aribi et al., 2018).

Antimicrobial Properties

The antimicrobial properties of quinazoline derivatives have been a significant focus, with studies exploring their effectiveness against various bacterial and fungal strains. For instance, some synthesized quinazoline derivatives have shown promising antibacterial activities, comparable to standard drugs like norfloxacin (Kidwai et al., 2000), indicating their potential in addressing antibiotic resistance issues.

Future Directions

The future research directions for this compound could include further investigation into its synthesis and characterization, exploration of its potential biological activities, and development of derivatives with improved properties .

Properties

IUPAC Name

4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c17-11-5-6-13-12(7-11)14(20)19(16(23)18-13)8-9-1-3-10(4-2-9)15(21)22/h5-7,9-10H,1-4,8H2,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMXOFINGGYFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.